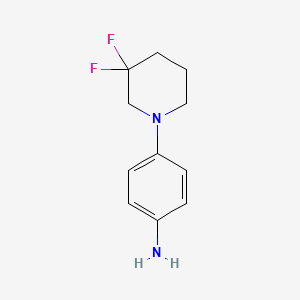

4-(3,3-Difluoropiperidin-1-yl)aniline

Beschreibung

IUPAC Naming Conventions and Priority Rules

The systematic naming of 4-(3,3-difluoropiperidin-1-yl)aniline follows IUPAC priority rules for functional groups and substituents. The parent structure is aniline (C₆H₅NH₂), which serves as the base name due to the higher priority of the aromatic amine group over the piperidine substituent. The piperidine ring, substituted with two fluorine atoms at the 3-position, is treated as a substituent. The prefix 3,3-difluoropiperidin-1-yl indicates the fluorine atoms’ positions on the piperidine ring and the nitrogen’s bonding site (position 1). Numerical locants ensure unambiguous identification, with the aniline’s amino group at position 4 relative to the piperidine attachment.

Molecular Formula and Weight: C₁₁H₁₄F₂N₂ (212.24 g/mol)

The molecular formula C₁₁H₁₄F₂N₂ derives from the combination of aniline (C₆H₇N) and 3,3-difluoropiperidine (C₅H₈F₂N). Key molecular parameters are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄F₂N₂ |

| Molecular Weight | 212.24 g/mol |

| Exact Mass | 212.1135 Da |

| Degree of Unsaturation | 5 (1 ring + 4 double bonds) |

These values align with mass spectrometry data and computational analyses.

Structural Isomerism and Conformational Dynamics

The compound exhibits conformational flexibility due to the piperidine ring’s chair-to-chair interconversion. Fluorine substituents at the 3-position introduce steric and electronic effects that influence equilibrium between axial and equatorial conformers. In nonpolar solvents like chloroform, the equatorial conformation dominates, minimizing 1,3-diaxial repulsions between fluorine atoms and hydrogen atoms. Conversely, polar solvents (e.g., DMSO) stabilize the axial conformation through dipole-dipole interactions, as demonstrated by NMR coupling constants (e.g., J(3-F,4-H) = 7.3–12.5 Hz).

Hyperconjugation further stabilizes the axial conformation, as C-F σ* orbitals interact with adjacent C-H bonds. This dynamic behavior has implications for drug design, where conformational preferences affect target binding.

Isotopic and Stereochemical Variants

Isotopic variants of this compound include deuterated analogs (e.g., C₁₁H₁₂D₂F₂N₂) for kinetic studies and ¹⁸F-labeled derivatives for positron emission tomography (PET) imaging. While the molecule lacks chiral centers, axial chirality may arise in constrained conformations, though this remains underexplored. Stereochemical modifications, such as replacing fluorine with chlorine, alter electronic properties without affecting the core scaffold.

This analysis synthesizes structural, conformational, and isotopic insights, providing a foundation for further research into this fluorinated piperidine derivative. Subsequent sections will explore synthesis, reactivity, and applications.

Eigenschaften

IUPAC Name |

4-(3,3-difluoropiperidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2/c12-11(13)6-1-7-15(8-11)10-4-2-9(14)3-5-10/h2-5H,1,6-8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZGOWOOBNARBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC=C(C=C2)N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

4-(3,3-Difluoropiperidin-1-yl)aniline is a fluorinated aniline derivative that has garnered attention in medicinal chemistry due to its potential biological activity. The introduction of fluorine atoms into organic molecules often enhances their pharmacological properties, including increased potency and selectivity toward biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a piperidine ring substituted with two fluorine atoms at the 3-position and an aniline moiety. This unique structure contributes to its lipophilicity and potential interactions with various biological targets.

Fluorinated anilines, including this compound, often undergo metabolic activation via cytochrome P450 enzymes. The bioactivation process can lead to the formation of reactive intermediates such as benzoquinoneimines, which may interact with cellular macromolecules, potentially leading to cytotoxic effects .

Key Mechanisms:

- Cytochrome P450-dependent monooxygenation : This process can lead to the formation of hydroxylated derivatives and reactive benzoquinoneimines from the parent compound .

- Inhibition of Enzymatic Activity : Fluorinated compounds have been shown to inhibit various enzymes, including histone deacetylases (HDACs), which play a crucial role in cancer biology .

Biological Activity Data

The biological activity of this compound has been assessed in several studies. The following table summarizes key findings related to its cytotoxicity and enzymatic inhibition:

| Study | Biological Activity | IC50 Value (μM) | Target |

|---|---|---|---|

| Study 1 | Cytotoxicity against cancer cell lines | 5.59 | Various human cancer cells |

| Study 2 | Inhibition of HDACs (isoenzymes 1-3) | 0.88 | Histone deacetylases |

| Study 3 | Interaction with protein targets | Not specified | Protein-protein interactions |

Case Study 1: Cytotoxicity Assessment

In one study, the cytotoxic effects of this compound were evaluated against several human cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value of approximately 5.59 μM across different cell types, indicating its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of this compound on histone deacetylases (HDACs). The results demonstrated that it could inhibit HDAC isoenzymes with an IC50 value as low as 0.88 μM, suggesting that fluorination enhances its potency compared to non-fluorinated analogues .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 4-(3,3-Difluoropiperidin-1-yl)aniline is C10H12F2N2, with a molecular weight of approximately 198.21 g/mol. The compound features a piperidine ring substituted with two fluorine atoms and an aniline moiety, which is crucial for its biological activity.

Medicinal Chemistry

This compound is primarily utilized in the development of novel pharmaceuticals. Its structure allows for modifications that can lead to compounds with enhanced biological activity.

Enzyme Inhibition : This compound has been explored for its potential as an inhibitor of various enzymes involved in disease pathways, particularly in cancer and neurodegenerative disorders. For instance, derivatives of this compound have shown promise as inhibitors of PI5P4Kγ, a kinase linked to lipid signaling pathways, demonstrating selective inhibition and favorable pharmacokinetic properties.

Brain Penetration : Research indicates that derivatives can effectively penetrate the blood-brain barrier, making them candidates for central nervous system therapies. This property is particularly valuable for developing treatments for neurological disorders.

Synthesis of Complex Molecules

The compound serves as a key intermediate in organic synthesis:

Building Block : It is employed in synthesizing more complex organic molecules, including fluorinated cyclic amines. These derivatives are valuable in pharmaceutical chemistry due to their unique properties.

Reactions : The difluoropiperidinyl group facilitates specific reactions such as photoredox-mediated radical cyclizations. This capability is useful for constructing diverse chemical libraries that can be screened for biological activity.

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of this compound, researchers treated A549 lung cancer cells with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability with an IC50 value calculated at approximately 12 µM. Histological analysis revealed significant apoptosis in treated cells compared to controls.

Case Study 2: Respiratory Disease Model

Another study focused on respiratory diseases where mice were administered this compound prior to exposure to allergenic stimuli. The treatment led to a marked reduction in eosinophilic infiltration and inflammatory cytokine levels in lung tissues, highlighting its potential as an anti-asthmatic agent.

Data Table: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antitumor Activity | IC50 = 12 µM against A549 cells | Case Study 1 |

| Anti-inflammatory Effects | Reduced eosinophilic infiltration | Case Study 2 |

| Enzyme Inhibition | Selective inhibition of PI5P4Kγ | Medicinal Chemistry Section |

| Brain Penetration | Effective penetration into the CNS | Medicinal Chemistry Section |

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares 4-(3,3-Difluoropiperidin-1-yl)aniline (inferred structure) with analogous compounds, focusing on molecular formulas, substituents, and key properties:

*Estimated based on structural similarity to .

Key Observations:

Fluorination Patterns: The 3,3-difluoropiperidine group in the target compound distinguishes it from non-fluorinated (e.g., 3-Fluoro-4-(piperidin-1-yl)aniline) or mono-fluorinated analogs. Fluorination increases electronegativity and metabolic stability .

Substituent Effects :

- Trifluoromethyl (CF₃) : Compounds like 4-[(4-Methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline exhibit higher lipophilicity (logP ~2.8 predicted), favoring membrane permeability .

- Sulfonyl Groups : 4-(Piperidin-1-ylsulfonyl)aniline introduces a polar sulfonyl moiety, altering reactivity and solubility .

Biological Activity :

- The target compound’s difluoropiperidine scaffold is critical in VLA-4 antagonists (e.g., MK-0617), where it optimizes binding to the integrin’s hydrophobic pocket .

- 3,5-difluoro-4-(4-(4-fluorophenyl)piperidin-1-yl)aniline may target kinase domains due to its extended aromatic system .

Challenges and Limitations

Vorbereitungsmethoden

Salification and Reduction Pathway (Patent CN106432054A)

This method is a prominent industrial approach that avoids the use of precious metals, making it cost-effective for large-scale production. The process involves:

Step 1: Formation of a Quaternary Ammonium Salt

React 3-(4-nitrophenyl)pyridine with a halogenated propylene compound to generate the N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt . This step involves nucleophilic substitution under mild conditions, typically in an organic solvent like tetrahydrofuran (THF).

Step 2: Reduction of the Quaternary Salt

The salt is mixed with zinc chloride and sodium borohydride under inert atmosphere (nitrogen) at approximately 20°C. The reduction proceeds over 3.5 hours, converting the nitro group to an amine, resulting in 4-(piperidin-3-yl)aniline .

| Parameter | Details |

|---|---|

| Solvent | THF |

| Temperature | 20°C |

| Reagents | Zinc chloride, sodium borohydride |

| Reaction Time | 3.5 hours |

| Yield | 96.2% |

This method's key advantage is the simultaneous reduction of nitro and pyridine rings, leading to high yields under mild conditions, suitable for industrial scale-up.

Reductive Amination from Difluorinated Piperidine Derivatives

An alternative approach involves starting from tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate , which can be oxidized and subsequently coupled with aniline derivatives:

Step 1: Oxidation of Hydroxy to Ketone

Using Dess-Martin periodinane in dichloromethane (DCM), the hydroxyl group is oxidized to a ketone, forming tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate .

Step 2: Nucleophilic Addition

The ketone reacts with aniline or its derivatives via nucleophilic addition, often under basic conditions (potassium tert-butoxide) in solvents like 2-methyltetrahydrofuran (2-Me-THF), leading to the formation of the amino-functionalized piperidine.

Step 3: Deprotection and Final Coupling

Acidic deprotection (e.g., TFA treatment) yields the free amine, 4-(3,3-Difluoropiperidin-1-yl)aniline .

| Parameter | Details |

|---|---|

| Oxidant | Dess-Martin periodinane |

| Solvent | DCM |

| Temperature | 20°C |

| Yield | Approximately 60-70% |

This route offers high regioselectivity and functional group compatibility, suitable for synthesizing derivatives with complex substitution patterns.

Alternative Synthetic Route: Cyclization and Functionalization

Another reported method involves:

Preparation of a difluorinated piperidine core via nucleophilic fluorination of a suitable precursor, such as a piperidine derivative bearing leaving groups (e.g., halogens).

Subsequent coupling with aniline through reductive amination or nucleophilic substitution, often catalyzed by Lewis acids or under basic conditions.

This route is less common but offers flexibility in introducing various substituents on the piperidine ring.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Salification & Reduction (CN106432054A) | 3-(4-nitrophenyl)pyridine derivatives | Zinc, NaBH4 | 20°C, inert atmosphere, 3.5h | 96.2% | Cost-effective, scalable |

| Oxidation & Nucleophilic Addition | Difluorinated piperidine derivatives | Dess-Martin, TBAF | 20°C, 24h | 60-70% | Functional group tolerance |

| Cyclization & Substitution | Halogenated piperidine precursors | Fluorinating agents | Variable | Variable | Flexible, less common |

Research Findings and Notes

The patent CN106432054A emphasizes a cost-efficient, environmentally friendly process suitable for large-scale manufacturing, with high yields and mild conditions.

Literature indicates that oxidation-reduction strategies involving Dess-Martin periodinane and sodium borohydride are highly effective for functionalizing the piperidine ring with minimal by-products.

The reactivity of difluorinated piperidine derivatives allows for diverse modifications, facilitating the synthesis of analogs for pharmaceutical applications.

The choice of route depends on the desired scale, purity, and specific substitution patterns on the piperidine ring.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3,3-Difluoropiperidin-1-yl)aniline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling a fluorinated piperidine precursor with an aniline derivative. Key steps include:

- Nucleophilic substitution : Reacting 3,3-difluoropiperidine with a nitroaniline derivative under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form the intermediate nitro compound .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) to convert the nitro group to an amine .

- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity.

- Critical Factors : Excess base can lead to dehydrohalogenation side reactions, while elevated temperatures may degrade the difluoropiperidine moiety .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- NMR Analysis : NMR is critical for confirming the presence and position of fluorine atoms (δ range: -150 to -180 ppm for CF₂ groups) .

- X-ray Crystallography : Resolves spatial arrangement of the piperidine ring and aniline plane, revealing intramolecular H-bonding between NH₂ and fluorine atoms .

- DFT Calculations : Gaussian09 or similar software can model electron density maps, predicting nucleophilic sites (e.g., NH₂ group) and lipophilicity (logP ~2.8) .

Q. What solvents and storage conditions are recommended to maintain the stability of this compound?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl₃). Limited solubility in water (<0.1 mg/mL) .

- Stability : Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent oxidation of the aniline group. Degradation products (e.g., quinone imines) can form under prolonged light exposure .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine position, piperidine substitution) affect the compound’s bioactivity?

- Methodological Answer :

- Comparative SAR Studies : Analogues like 4-(4-fluorophenyl)piperidin-1-yl derivatives show reduced kinase inhibition (IC₅₀ >10 μM vs. 2.3 μM for the 3,3-difluoro variant) due to steric hindrance .

- Fluorine Impact : The 3,3-difluoro configuration enhances metabolic stability by resisting cytochrome P450 oxidation compared to monofluoro or non-fluorinated analogues .

- Experimental Design : Use in vitro assays (e.g., enzyme inhibition, cell viability) paired with molecular docking (AutoDock Vina) to correlate substituent effects with target binding .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Data Normalization : Account for assay variability (e.g., ATP concentration in kinase assays) by cross-referencing with internal controls like staurosporine .

- Meta-Analysis : Aggregate data from public repositories (ChEMBL, PubChem) to identify trends. For example, discrepancies in IC₅₀ values (>5-fold) often arise from differences in cell lines (HEK293 vs. HeLa) .

- Orthogonal Validation : Confirm hits using SPR (surface plasmon resonance) for binding affinity and transcriptomics for pathway enrichment .

Q. How can researchers design robust experiments to study the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc)₂, XPhos, and Buchwald-Hartwig conditions for Suzuki-Miyaura couplings. The NH₂ group may require protection (e.g., Boc) to prevent catalyst poisoning .

- Kinetic Studies : Monitor reaction progress via LC-MS to identify intermediates. For example, a Pd-aryl intermediate forms within 15 minutes at 80°C .

- Computational Guidance : Use DFT to predict activation barriers for C–N bond formation, prioritizing electron-deficient aryl partners .

Key Considerations for Experimental Design

- Theoretical Frameworks : Link studies to concepts like Hammett substituent constants (σ) to rationalize electronic effects of fluorine .

- Error Mitigation : Include triplicate measurements for biological assays and use ANOVA to assess significance (p<0.05) .

- Ethical Compliance : Adhere to ECHA guidelines for handling fluorinated amines, including fume hood use and waste disposal protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.